3-Fluoro-L-tyrosine is a solid. This compound belongs to the phenylpropanoic acids. These are compounds whose structure contain a benzene ring conjugated to a propanoic acid. 3-Fluoro-L-tyrosine targets the protein superoxide dismutase [mn], mitochondrial.
3-fluoro-L-tyrosine
CAS No.: 7423-96-3
VCID: VC21539480
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Fluoro-L-tyrosine is a non-proteinogenic amino acid derivative of L-tyrosine, characterized by the presence of a fluorine atom at the meta position of the phenyl ring. This compound belongs to the phenylpropanoic acids, which feature a benzene ring conjugated to a propanoic acid moiety . Its unique structure and properties make it a valuable tool in various biomedical research fields, including drug development, neuroscience, biochemical studies, radiopharmaceuticals, and protein engineering . Drug Development3-Fluoro-L-tyrosine serves as a key building block in the synthesis of novel pharmaceuticals, particularly in targeted therapies for various diseases. Its incorporation into drug molecules can enhance their specificity and efficacy . Neuroscience ResearchThis compound is used to study neurotransmitter pathways, especially those involving dopamine, which is crucial for understanding conditions like Parkinson's disease. By modifying neurotransmitter systems, researchers can gain insights into neurological disorders . Biochemical Studies3-Fluoro-L-tyrosine is employed to investigate protein interactions and enzyme activities. This helps elucidate complex biological processes and can lead to the development of new therapeutic strategies . RadiopharmaceuticalsIt can be incorporated into imaging agents for positron emission tomography (PET) scans, enhancing the detection of tumors. The fluorine atom allows for the synthesis of radiolabeled compounds, which are essential for diagnostic imaging . Protein EngineeringThe unique properties of 3-fluoro-L-tyrosine enable scientists to modify proteins for improved stability and function. This is crucial in biotechnological applications where protein performance needs to be optimized . Interaction with Amino Acid TransportersRelated compounds like 3-fluoro-L-α-methyl-tyrosine (FAMT) interact with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. This interaction is significant for the uptake of radiotracers in PET imaging, allowing for the differentiation between malignant and benign lesions . Comparison of Fluorinated Tyrosine Derivatives |
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CAS No. | 7423-96-3 |
Product Name | 3-fluoro-L-tyrosine |
Molecular Formula | C9H10FNO3 |
Molecular Weight | 199.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
Standard InChIKey | VIIAUOZUUGXERI-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)F)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)F)O |
Melting Point | 280 dec °C |
Synonyms | 3-fluoro-L-tyrosine;7423-96-3;(s)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoicacid;3-Fluorotyrosine;h-tyr(3-f)-oh;UNII-174NRG3M2X;(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoicacid;(s)-2-amino-3-(3-fluoro-4-hydroxy-phenyl)-propionicacid;3-fluoro-tyrosine;3-fluoro-4-hydroxy-l-phenylalanine;L-m-Fluorotyrosine;s-3-fluorotyrosine;(s)-3-fluorotyrosine;3'-fluoro-l-tyrosine;(S)-3-Fluorotyrsine;3-Fluorotyrosine,L-;PubChem13968;AC1LD6ZK;L-Tyrosine,3-fluoro-;Tyrosine,3-fluoro-,L-;SCHEMBL274651;174NRG3M2X;CHEBI:46534;CTK0H8066;MolPort-002-499-648 |
PubChem Compound | 643330 |
Last Modified | Aug 15 2023 |
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